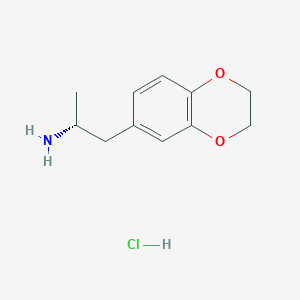

(2R)-1-(2,3-Dihydro-1,4-benzodioxin-6-yl)propan-2-amine;hydrochloride

Description

(2R)-1-(2,3-Dihydro-1,4-benzodioxin-6-yl)propan-2-amine hydrochloride is a chiral amine derivative containing a 1,4-benzodioxin moiety. The compound's structure features a benzodioxin ring fused to a propane backbone with an (R)-configured amine at the second carbon, stabilized as a hydrochloride salt. This configuration enhances solubility and stability, making it suitable for pharmacological studies . Its molecular formula is C₁₁H₁₅NO₂·HCl, with a molecular weight of 241.7 g/mol .

Properties

IUPAC Name |

(2R)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2.ClH/c1-8(12)6-9-2-3-10-11(7-9)14-5-4-13-10;/h2-3,7-8H,4-6,12H2,1H3;1H/t8-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIEFBXGCPYXUNK-DDWIOCJRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC2=C(C=C1)OCCO2)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC1=CC2=C(C=C1)OCCO2)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-1-(2,3-Dihydro-1,4-benzodioxin-6-yl)propan-2-amine typically involves several steps:

Formation of the Benzodioxin Ring: This step involves the cyclization of appropriate precursors to form the 1,4-benzodioxin ring.

Attachment of the Propan-2-amine Group: The next step involves the introduction of the propan-2-amine group to the benzodioxin ring. This can be achieved through various methods, such as reductive amination or nucleophilic substitution.

Formation of the Hydrochloride Salt: The final step involves converting the free base form of the compound to its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of (2R)-1-(2,3-Dihydro-1,4-benzodioxin-6-yl)propan-2-amine;hydrochloride would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(2R)-1-(2,3-Dihydro-1,4-benzodioxin-6-yl)propan-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound to its reduced forms.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(2R)-1-(2,3-Dihydro-1,4-benzodioxin-6-yl)propan-2-amine;hydrochloride has various applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound may be studied for its effects on biological systems, including its interaction with enzymes and receptors.

Medicine: Research may focus on its potential therapeutic effects, such as its use as a precursor for pharmaceuticals.

Industry: The compound can be used in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of (2R)-1-(2,3-Dihydro-1,4-benzodioxin-6-yl)propan-2-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact mechanism depends on the specific biological context and the nature of the molecular targets involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Stereochemistry

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)cyclopropan-1-amine Hydrochloride

- Structure : Replaces the propane chain with a cyclopropane ring.

- Molecular Weight: 239.7 g/mol (C₁₁H₁₄ClNO₂) .

2-(2,3-Dihydro-1,4-benzodioxin-6-yl)propan-2-amine Hydrochloride

- Structure : Branched propan-2-amine without stereochemical specification.

- Impact : The lack of defined stereochemistry may reduce target specificity. Branched structures often exhibit different lipophilicity and bioavailability compared to linear analogs .

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethanamine Hydrochloride

- Structure : Shortened ethylamine chain.

Functional Group Variations

(1R)-2-Amino-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol Hydrochloride

- Structure : Hydroxyl group replaces a methyl group on the propane chain.

- Impact : Increased polarity enhances solubility but may reduce blood-brain barrier penetration compared to the target compound .

N-Alkyl/aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamides

Pharmacological Activity and SAR

- Antihepatotoxic Activity: Flavonoid derivatives with 1,4-dioxane rings (e.g., silybin) demonstrate that substituents like hydroxy methyl groups enhance hepatoprotective effects by modulating serum enzyme levels (SGOT, SGPT) .

- Cytotoxicity : N-Alkyl/aralkyl sulfonamides exhibit mild cytotoxicity, suggesting that the target compound’s amine group may offer a safer profile .

- PD-1/PD-L1 Inhibition : Benzodioxin-containing small molecules (e.g., 2a and 2c in ) show stereochemistry-dependent activity, underscoring the importance of the (2R) configuration in the target compound for receptor binding .

Physical and Chemical Properties

Biological Activity

(2R)-1-(2,3-Dihydro-1,4-benzodioxin-6-yl)propan-2-amine;hydrochloride, also known by its CAS number 491833-28-4, is a compound that has garnered attention for its potential biological activities. The compound is characterized by its unique structural features, including a benzodioxin moiety, which may contribute to its pharmacological properties. This article explores the biological activity of this compound, including its mechanism of action, therapeutic implications, and relevant research findings.

The molecular formula of this compound is C15H22N2O3 with a molecular weight of 278.35 g/mol. Its structure includes a propanamine backbone substituted with a benzodioxin ring, which is pivotal in mediating its biological effects.

| Property | Value |

|---|---|

| Molecular Formula | C15H22N2O3 |

| Molecular Weight | 278.35 g/mol |

| CAS Number | 491833-28-4 |

The biological activity of this compound is primarily linked to its interaction with neurotransmitter systems. Preliminary studies suggest that it may act as a modulator of monoaminergic systems, particularly affecting serotonin and norepinephrine pathways. This modulation could potentially influence mood regulation and cognitive functions.

Antidepressant Effects

Research indicates that compounds with similar structures to (2R)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-2-amine have shown antidepressant-like effects in animal models. The mechanism is thought to involve the inhibition of serotonin reuptake and enhancement of serotonergic signaling pathways.

Neuroprotective Properties

Studies have demonstrated that derivatives of benzodioxin compounds exhibit neuroprotective effects against oxidative stress and neurodegeneration. These properties are essential for developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Anti-inflammatory Activity

Compounds containing the benzodioxin structure have been investigated for their anti-inflammatory properties. They may inhibit pro-inflammatory cytokines and pathways involved in chronic inflammation, thereby offering therapeutic potential in inflammatory disorders.

Study 1: Antidepressant Activity

A study published in Pharmacology Biochemistry and Behavior assessed the antidepressant effects of related compounds in rodent models. Results indicated that administration led to significant reductions in immobility time in the forced swim test, suggesting an antidepressant effect mediated through serotonergic mechanisms.

Study 2: Neuroprotective Effects

In vitro studies conducted on neuronal cell lines showed that this compound protected against glutamate-induced excitotoxicity. The compound reduced cell death and apoptosis markers significantly compared to control groups.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and purification strategies for (2R)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-2-amine hydrochloride?

- Methodology :

- Synthesis : A common approach involves reacting enantiomerically pure precursors (e.g., (2R)-propan-2-amine derivatives) with 2,3-dihydro-1,4-benzodioxin-6-yl intermediates. Hydrochloride salt formation is typically achieved by treating the free base with HCl in dioxane or ethanol under controlled stirring, followed by vacuum concentration .

- Purification : Flash column chromatography on silica gel (e.g., using dichloromethane/methanol gradients) or recrystallization from solvents like isopropanol/diisopropyl ether ensures high purity. Final characterization via NMR (¹H, ¹³C) and HPLC (≥98% purity) is critical .

Q. How can researchers confirm the structural integrity and enantiomeric purity of this compound?

- Methodology :

- Analytical Techniques : Use ¹H-NMR (e.g., DMSO-d6 solvent) to confirm proton environments, particularly the benzodioxin aromatic protons (δ 6.7–7.1 ppm) and chiral center splitting patterns. Chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) resolves enantiomers, while mass spectrometry (ESI-MS) verifies molecular weight (e.g., [M+H]+ at m/z 256.1) .

- Comparative Standards : Cross-reference with published spectral data from patents or peer-reviewed studies to validate assignments .

Q. What solubility and formulation considerations are critical for in vitro assays?

- Methodology :

- The hydrochloride salt enhances aqueous solubility (≈50 mg/mL in water at 25°C). For cell-based studies, prepare stock solutions in DMSO (≤0.1% final concentration) and dilute in PBS or culture media. Pre-filter (0.22 µm) to avoid particulate interference .

Q. What safety protocols are recommended for handling this compound?

- Methodology :

- Use PPE (gloves, lab coat, goggles) in a fume hood. Avoid inhalation; the compound may irritate mucous membranes. Store at 2–8°C under inert gas (argon) to prevent degradation. Dispose via hazardous waste channels .

Advanced Research Questions

Q. How does pH affect the stability of this compound in long-term storage or biological matrices?

- Methodology :

- Conduct accelerated stability studies at pH 2–9 (37°C, 1 week). Monitor degradation via HPLC-UV (λ = 254 nm). The compound is most stable at pH 4–6; acidic conditions (<pH 3) may hydrolyze the benzodioxin ring, while alkaline conditions (>pH 8) promote racemization .

Q. What pharmacological targets or mechanisms are associated with this benzodioxin derivative?

- Methodology :

- Screen against GPCRs (e.g., serotonin receptors) using radioligand binding assays (³H-LSD for 5-HT₂A/5-HT₇). For enzyme targets (e.g., glucosylceramide synthase), use fluorescence-based activity assays with C6-NBD-ceramide substrate. Dose-response curves (IC₅₀) and selectivity profiling against related enzymes/receptors are essential .

Q. How can researchers identify and quantify process-related impurities or degradation products?

- Methodology :

- Impurity Profiling : Use LC-MS/MS with a C18 column (gradient: 0.1% formic acid/acetonitrile). Common impurities include des-chloro analogs (∆ m/z -36) or oxidized benzodioxin byproducts. Compare retention times and MS/MS fragments against reference standards (e.g., EP impurity guidelines) .

Q. What strategies optimize structural modifications to enhance target selectivity or metabolic stability?

- Methodology :

- SAR Studies : Introduce substituents at the propan-2-amine moiety (e.g., methyl, cyclopropyl) or benzodioxin ring (e.g., fluoro, methoxy). Assess metabolic stability in liver microsomes (e.g., human/rat, 1 µM, 30 min) and CYP450 inhibition potential. Docking simulations (AutoDock Vina) guide rational design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.